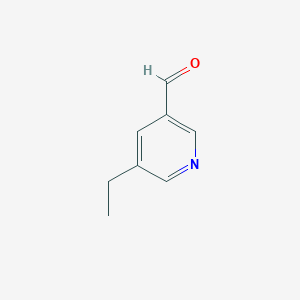

5-Ethylnicotinaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H9NO |

|---|---|

Molekulargewicht |

135.16 g/mol |

IUPAC-Name |

5-ethylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H9NO/c1-2-7-3-8(6-10)5-9-4-7/h3-6H,2H2,1H3 |

InChI-Schlüssel |

BCAZDFGRWQVGFI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=CN=C1)C=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Ethylnicotinaldehyde

Strategic Approaches to Pyridine (B92270) Ring Formation with 5-Ethyl Substitution

The creation of the nicotinic scaffold bearing a 5-ethyl group is a foundational step. Various synthetic strategies can be employed, leveraging cycloaddition, condensation, and heterocyclization reactions from acyclic molecules.

Cycloaddition reactions, particularly inverse-electron-demand aza-Diels-Alder reactions, represent a powerful strategy for constructing highly substituted pyridine rings. whiterose.ac.uk These methods typically involve the reaction of a 1,2,4-triazine (B1199460) with an alkyne or an alkyne surrogate like an enamine. whiterose.ac.uk While direct cycloaddition with alkynes often requires harsh conditions, newer strategies focus on activating the reactants. For instance, reacting 1,2,4-triazines with alkynyltrifluoroborate salts in the presence of a Lewis acid facilitates the reaction under milder conditions (e.g., 40 °C), affording pyridines with excellent regiocontrol. whiterose.ac.uk Another approach involves the reaction of vinylallenes with sulfonyl cyanides (like TsCN) to produce highly substituted 2-sulfonylpyridines, which are versatile intermediates for further functionalization. researchgate.net

Table 1: Overview of Cycloaddition Strategies for Substituted Pyridines

| Reaction Type | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Aza-Diels-Alder | 1,2,4-Triazines + Alkynes | Harsh conditions | Low yields and regioselectivity | whiterose.ac.uk |

| Directed Aza-Diels-Alder | 1,2,4-Triazines + Alkynyltrifluoroborate salts | Lewis acid, 40 °C | High regiocontrol, rapid reaction | whiterose.ac.uk |

Condensation reactions are a cornerstone of pyridine synthesis, with several classical named reactions being adaptable for creating the required scaffold. The Bohlmann-Rahtz pyridine synthesis, for example, involves the condensation of an enamine with an ynone, which proceeds through an aminodiene intermediate that cyclizes to form the pyridine ring. researchgate.net This method and its modifications are effective for producing polysubstituted pyridines with total control of regiochemistry. researchgate.netcore.ac.uk

A prevalent industrial route to nicotinic acid derivatives starts with precursors like 2-methyl-5-ethylpyridine (MEP). beilstein-journals.org MEP itself is a commodity chemical often produced via the condensation of acetaldehyde (B116499) with ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). beilstein-journals.org The subsequent oxidation of MEP yields 5-ethylnicotinic acid, a direct precursor that can be converted to the target aldehyde.

The Hantzsch dihydropyridine (B1217469) synthesis is another versatile condensation method, typically involving the one-pot reaction of an aldehyde, a β-ketoester, and ammonia or an ammonia source, to form a dihydropyridine which can then be oxidized to the corresponding pyridine. researchgate.netresearchgate.net

Table 2: Examples of Condensation Reactions for 5-Ethylpyridine Scaffolds

| Reaction Name/Type | Precursors | Key Features | Product Example | Reference |

|---|---|---|---|---|

| Acetaldehyde Condensation | Acetaldehyde + Ammonia | Industrial method for MEP | 2-Methyl-5-ethylpyridine | beilstein-journals.org |

| Bohlmann-Rahtz Synthesis | Enamines + Ynones | Michael addition followed by cyclodehydration | Polysubstituted Pyridines | researchgate.net |

| Hantzsch Synthesis | Aldehyde + β-Ketoester + Ammonia | Forms a dihydropyridine intermediate | 1,4-Dihydropyridines | researchgate.net |

Building the pyridine ring from simple, non-cyclic starting materials is an atom-economical approach. A significant method involves the reaction of α-chloro methyl-oxalacetic ester with 2-ethyl acrolein, using ammonium acetate as the nitrogen source in an ethanol (B145695) medium. google.com This process directly yields 5-ethylpyridine-2,3-diethyl diformate, a highly functionalized pyridine that can be further modified. google.com The use of ammonium acetate is advantageous due to its high nitrogen atom utilization and solubility in the reaction medium, leading to high yields and good product quality. google.com Such multicomponent reactions provide a direct pathway to complex pyridine derivatives from readily available acyclic precursors. core.ac.uk

Introduction of the Aldehyde Moiety at C-3

Once the 5-ethylpyridine scaffold is in place, the next critical step is the introduction of a formyl (-CHO) group at the 3-position. The Vilsmeier-Haack reaction is the preeminent method for this transformation.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comijpcbs.com The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.com

While pyridines are generally less reactive than electron-rich systems like phenols or anilines, the Vilsmeier-Haack reaction can be successfully applied, often requiring specific substrate activation or conditions. wikipedia.orgnih.gov One effective strategy involves the Vilsmeier reaction on activated precursors such as enamides. researchgate.net For instance, the reaction has been used to synthesize 2-chloro-5-ethylnicotinaldehyde (B3057914) from an appropriate enamide precursor, demonstrating the viability of this route. researchgate.net The reaction conditions, particularly the concentration of the Vilsmeier reagent, can be optimized to selectively produce the desired chloronicotinaldehyde in high yield. researchgate.net

Table 3: Vilsmeier-Haack Formylation of Pyridine-Related Substrates

| Substrate Type | Reagents | Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Electron-Rich Arene | DMF, POCl₃, H₂O | 0°C to 80°C | Aryl Aldehyde | General formylation method | wikipedia.orgjk-sci.com |

| Enamides | POCl₃/DMF | Optimized reagent concentration | Chloronicotinaldehydes | Provides excellent selectivity and yield | researchgate.net |

| Substituted Pyridines | DMF, POCl₃ | Micellar media (e.g., SDS, CTAB) | Formylated Pyridines | Reaction rate is significantly enhanced | nih.govresearchgate.net |

The mechanism of the Vilsmeier-Haack reaction is a well-established, multi-step process. numberanalytics.comwikipedia.org

Formation of the Vilsmeier Reagent : The reaction begins with the interaction between the formamide (B127407) (e.g., DMF) and the phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgjk-sci.comnih.gov

Electrophilic Attack : The pyridine ring, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. nih.gov This step results in the formation of a sigma complex, temporarily disrupting the aromaticity of the pyridine ring. jk-sci.com

Rearomatization : A base, often DMF from the reaction mixture, abstracts a proton from the carbon where the Vilsmeier reagent added, restoring the aromaticity of the pyridine ring. jk-sci.com

Hydrolysis : The resulting iminium salt intermediate is stable until aqueous workup. The addition of water hydrolyzes the iminium ion to furnish the final aldehyde product, 5-Ethylnicotinaldehyde. wikipedia.org

Kinetic studies have shown that the Vilsmeier-Haack reaction typically follows second-order kinetics. nih.govresearchgate.net Interestingly, the reaction rate can be dramatically accelerated by performing the reaction in micellar media, which acts as a catalyst, reducing reaction times from hours to just one hour. nih.govresearchgate.net The specific reactivity and potential for rearrangement can also be influenced by the structure of the heterocyclic substrate, such as the hybridization of nitrogen atoms within the starting material. researchgate.netdntb.gov.ua

Vilsmeier-Haack Formylation and Related Protocols

Optimization and Selectivity in this compound Synthesis

The synthesis of this compound and its derivatives often requires careful optimization to achieve high yields and selectivity. Research into the synthesis of related structures, such as chloronicotinaldehydes, has shown that reaction conditions play a crucial role. For instance, in the Vilsmeier reaction of enamides, the concentration of the Vilsmeier reagent and the choice of the formylating agent (e.g., POCl₃/DMF vs. diphosgene/DMF) can be manipulated to selectively produce chloronicotinaldehydes in high yields, avoiding the formation of chloropyridine byproducts. researchgate.net This highlights the importance of reagent stoichiometry and the nature of the reagents in directing the reaction towards the desired aldehyde product.

Furthermore, selectivity is a paramount concern in the synthesis of complex molecules. In the development of antifungal compounds, achieving the desired stereochemistry is often crucial for biological activity. For example, the separation of enantiomers and determination of their absolute configuration by X-ray diffraction is a key step to identify the more active stereoisomer. mdpi.com Molecular docking and dynamics simulations can also be employed to understand the binding of different enantiomers to their biological targets, further guiding the optimization of the synthesis towards the more potent form. mdpi.com

The following table provides a glimpse into the kind of data that is often generated during such optimization studies, in this case, showing the cytotoxicity of various synthesized compounds on a cell line.

Table 1: Cytotoxicity of Synthesized Propanol Derivatives

| Compound | Phenyl Ring Substitution | Indole Ring Substitution | Cytotoxicity on MRC-5 cells (µM) |

|---|---|---|---|

| 8g | 2,4-dichloro | Unsubstituted | 35 |

| 11d | 2,4-difluoro | Unsubstituted | ≈ 197 |

| 11f | 2,4-difluoro | 2-methyl | ≈ 190 |

| 11g | 2,4-dichloro | 2-methyl | 157 |

Source: Adapted from research on 2-aryl-3-azolyl-1-indolyl-propan-2-ols. mdpi.com

Alternative Formylation Methodologies (e.g., Gattermann, Reimer-Tiemann adaptations)

While specific examples for this compound are not detailed in the provided search results, the synthesis of related heterocyclic aldehydes utilizes a variety of formylation methods. The Vilsmeier-Haack reaction is a prominent method for introducing a formyl group onto electron-rich heterocyclic rings. researchgate.netgoogle.com This reaction typically uses a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent. researchgate.net

Adaptations of classical formylation reactions like the Gattermann and Reimer-Tiemann reactions could theoretically be applied to the synthesis of this compound, although specific documented examples are not prevalent in the initial search. The Gattermann reaction introduces a formyl group onto aromatic rings using hydrogen cyanide and a Lewis acid catalyst. The Reimer-Tiemann reaction, on the other hand, typically formylates phenols in ortho position using chloroform (B151607) in a basic solution. Adapting these methods to a pyridine ring system would require careful consideration of the ring's electronic properties and potential side reactions.

Other documented methods for synthesizing heterocyclic aldehydes include the direct formylation of lithiated heterocycles. google.com For instance, 2-chlorothiazole-5-carbaldehyde (B1585635) can be synthesized by lithiation with butyllithium (B86547) followed by reaction with a formylating agent. google.com This approach offers a powerful way to achieve regioselective formylation.

Functional Group Interconversions for Ethyl Group Installation

The introduction of an ethyl group onto a pyridine ring, as required for this compound, can be achieved through various functional group interconversion (FGI) strategies. FGI is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk

One common strategy involves the reduction of a suitable precursor. For example, a vinyl group could be reduced to an ethyl group via catalytic hydrogenation. Alternatively, a carbonyl group, such as an acetyl group, could be reduced to a methylene (B1212753) group using methods like the Wolff-Kishner or Clemmensen reduction, which would first require the formation of a two-carbon chain at the 5-position.

Another powerful FGI technique is the conversion of alcohols to other functional groups. ub.eduscribd.com An alcohol can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile. ub.eduvanderbilt.edu For instance, a 5-(2-hydroxyethyl)pyridine derivative could be synthesized and then the hydroxyl group could be converted to a halide, which could then be subjected to further reactions.

The following table summarizes some common functional group interconversions that are relevant to the installation of alkyl groups.

Table 2: Selected Functional Group Interconversions

| Starting Functional Group | Target Functional Group | Reagents/Conditions |

|---|---|---|

| Alcohol (-OH) | Alkyl Halide (-X) | SOCl₂, PBr₃, Ph₃P/I₂ |

| Sulfonate Ester (-OSO₂R) | Alkyl Halide (-X) | NaX in acetone (B3395972) (Finkelstein Reaction) |

| Nitrile (-CN) | Aldehyde (-CHO) | DIBAL-H (1 eq.), then hydrolysis |

| Nitrile (-CN) | Primary Amine (-CH₂NH₂) | LiAlH₄, Catalytic Hydrogenation |

| Ketone (C=O) | Alkane (-CH₂) | Wolff-Kishner (H₂NNH₂, KOH), Clemmensen (Zn(Hg), HCl) |

Source: Based on general principles of organic synthesis. imperial.ac.ukscribd.comvanderbilt.edu

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of substituted pyridines like this compound. The pyridine ring has specific sites that are more or less reactive towards electrophilic or nucleophilic attack, and controlling the position of substitution is paramount.

The Vilsmeier-Haack reaction, for example, can exhibit high regioselectivity depending on the substituents already present on the pyridine ring. researchgate.net In the synthesis of chloronicotinaldehydes, the formylation occurs at a specific position on the pyridine ring, guided by the electronic effects of the existing substituents. researchgate.net

Similarly, the design of targeted chemotherapeutics often relies on the highly regioselective synthesis of complex molecules. capes.gov.br In the synthesis of a folic acid conjugate, for instance, the vitamin and the cytotoxic agent are connected in a regioselective manner via a linker. capes.gov.br This level of control is achieved through a carefully planned synthetic route that utilizes protecting groups and specific reaction conditions to ensure that the desired bonds are formed at the correct positions.

Cascade reactions, such as the Biginelli-like assembly, can also provide a high degree of chemo- and regioselectivity in the synthesis of heterocyclic compounds. nih.gov By carefully choosing the starting materials and reaction conditions, it is possible to construct complex molecular scaffolds in a single, efficient step. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of chemical compounds, including those in the pharmaceutical industry. ispe.orgmdpi.com The goal is to develop synthetic routes that are more environmentally friendly, safer, and more efficient. ijbpas.com

Key principles of green chemistry include:

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. mdpi.com

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. acs.org

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. ispe.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org

In the context of synthesizing a compound like this compound, these principles could be applied in several ways. For example, developing a catalytic process for the introduction of the ethyl or formyl group would be preferable to using stoichiometric reagents. The use of greener solvents, such as water or ethanol, instead of hazardous organic solvents would also be a significant improvement. mdpi.com Furthermore, designing a synthetic route with fewer steps and higher yields would improve the atom economy and reduce waste. acs.org

The development of continuous flow synthesis methods is another promising approach for making chemical production more sustainable. ispe.org Continuous flow systems can offer better control over reaction parameters, leading to higher yields and reduced waste. ispe.org Additionally, the use of biocatalysts, such as enzymes, can enable highly selective reactions to be carried out under mild conditions, often avoiding the need for protecting groups and reducing the number of synthetic steps. ispe.org

The integration of artificial intelligence (AI) and machine learning is also poised to revolutionize green chemistry by enabling the optimization of reaction conditions and the prediction of greener synthetic pathways, ultimately leading to more sustainable and cost-effective chemical manufacturing. ispe.org

Chemical Reactivity and Transformation of 5 Ethylnicotinaldehyde

Reactions at the Aldehyde Functional Group

The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. This reactivity is central to the transformations discussed below.

Nucleophilic addition is a fundamental reaction of aldehydes. researchgate.net A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net This intermediate can then be protonated to yield an addition product or undergo subsequent elimination of a water molecule, a process known as condensation. libretexts.org

5-Ethylnicotinaldehyde reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. libretexts.org The reaction is typically catalyzed by a mild acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water. libretexts.orglumenlearning.com The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group in the intermediate to facilitate its removal as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. lumenlearning.com

Similarly, the reaction with hydrazine or its derivatives yields the corresponding hydrazone. masterorganicchemistry.com This reaction follows a similar acid-catalyzed condensation mechanism. youtube.com Hydrazone formation is a key step in the Wolff-Kishner reduction. wikipedia.orgmasterorganicchemistry.com

Table 1: Examples of Imine and Hydrazone Formation from this compound

| Reactant | Product Structure | Product Name |

| Aniline | N-(5-ethylpyridin-3-ylmethylene)aniline | |

| Ethylamine | N-(5-ethylpyridin-3-ylmethylene)ethanamine | |

| Hydrazine | (E)-(5-ethylpyridin-3-yl)methylenehydrazine |

In the presence of an acid catalyst, this compound reacts with alcohols to form acetals. nih.gov The reaction proceeds through a hemiacetal intermediate, which is formed by the nucleophilic addition of one molecule of alcohol to the carbonyl group. libretexts.org The hemiacetal then reacts with a second molecule of alcohol in an acid-catalyzed substitution reaction to form a stable acetal and a molecule of water. youtube.com To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture, for instance, by using a Dean-Stark apparatus. organic-chemistry.org

The use of a diol, such as ethylene glycol, results in the formation of a cyclic acetal (a 1,3-dioxolane). libretexts.org This reaction is a common strategy for protecting the aldehyde functional group during other chemical transformations, as acetals are stable under neutral and basic conditions. libretexts.orgkhanacademy.org

Table 2: Acetal Formation from this compound

| Reactant Alcohol | Catalyst | Product Name |

| Methanol (2 equiv.) | H⁺ | 3-(dimethoxymethyl)-5-ethylpyridine |

| Ethanol (B145695) (2 equiv.) | H⁺ | 3-(diethoxymethyl)-5-ethylpyridine |

| Ethylene Glycol | H⁺ | 2-(5-ethylpyridin-3-yl)-1,3-dioxolane |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily attack the electrophilic carbonyl carbon of this compound. organic-chemistry.orgmasterorganicchemistry.com This nucleophilic addition leads to the formation of a new carbon-carbon bond. wikipedia.orgmasterorganicchemistry.com The initial product is a magnesium or lithium alkoxide, which is subsequently protonated during an acidic workup to yield a secondary alcohol. masterorganicchemistry.comyoutube.com

This reaction is a versatile method for synthesizing a wide range of secondary alcohols, where one of the alkyl or aryl groups attached to the alcohol carbon is derived from the organometallic reagent. organic-chemistry.org

Table 3: Organometallic Addition to this compound

| Organometallic Reagent | Intermediate | Final Product (after H₃O⁺ workup) |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(5-ethylpyridin-3-yl)ethanol |

| Phenyllithium (C₆H₅Li) | Lithium alkoxide | (5-ethylpyridin-3-yl)(phenyl)methanol |

| n-Butyllithium (CH₃(CH₂)₃Li) | Lithium alkoxide | 1-(5-ethylpyridin-3-yl)pentan-1-ol |

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid, yielding 5-Ethylnicotinic acid. This transformation involves the conversion of the C-H bond of the aldehyde group into a C-O bond. A variety of oxidizing agents can accomplish this, with common laboratory reagents including potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ with acid), and silver oxide (Ag₂O), as used in the Tollens' test. For instance, the oxidation of substituted benzaldehydes to their corresponding benzoic acids is a well-established transformation. researchgate.net Catalytic systems, such as those involving manganese salts and peracetic acid, have also been developed for the efficient oxidation of aldehydes. researchgate.net

Table 4: Reagents for the Oxidation of this compound

| Oxidizing Agent | Reaction Conditions | Product |

| Potassium Permanganate (KMnO₄) | Basic, followed by acid workup | 5-Ethylnicotinic Acid |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acidic, acetone (B3395972) | 5-Ethylnicotinic Acid |

| Silver (I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' Reagent) | 5-Ethylnicotinic Acid |

The aldehyde group is susceptible to reduction, which can lead to the formation of a primary alcohol or a hydrocarbon (methyl group).

Reduction to Alcohols: this compound can be reduced to the corresponding primary alcohol, (5-ethylpyridin-3-yl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that reduces aldehydes and ketones and is often used in alcoholic solvents like methanol or ethanol. ugm.ac.idmasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent that also readily reduces aldehydes to primary alcohols but must be used in aprotic solvents like diethyl ether or THF, followed by a separate aqueous workup. chemistrysteps.comlibretexts.org

Reduction to Hydrocarbons: The complete reduction of the aldehyde group to a methyl group (a hydrocarbon) transforms this compound into 3-ethyl-5-methylpyridine. There are two classical methods for this deoxygenation reaction:

Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. wikipedia.orgpharmaguideline.com The driving force is the formation of stable nitrogen gas. masterorganicchemistry.com This reaction is suitable for molecules that are stable under strongly basic conditions. byjus.com

Clemmensen Reduction: This reaction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in It is effective for reducing aldehydes and ketones that can withstand strongly acidic conditions. tcichemicals.combyjus.com

Table 5: Reduction Products of this compound

| Reaction Type | Reagent(s) | Product |

| Reduction to Alcohol | 1. NaBH₄, CH₃OH or 1. LiAlH₄, Et₂O; 2. H₃O⁺ | (5-ethylpyridin-3-yl)methanol |

| Reduction to Hydrocarbon (Wolff-Kishner) | 1. H₂NNH₂, H⁺ 2. KOH, heat | 3-ethyl-5-methylpyridine |

| Reduction to Hydrocarbon (Clemmensen) | Zn(Hg), conc. HCl | 3-ethyl-5-methylpyridine |

Olefinating Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefinating reactions are fundamental in organic synthesis for the formation of carbon-carbon double bonds. The aldehyde functionality of this compound is an excellent electrophile for such transformations.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine oxide. organic-chemistry.org For this compound, this reaction would provide a route to various 5-ethyl-3-vinylpyridine derivatives. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides, which contain an electron-withdrawing group, predominantly form (E)-alkenes. organic-chemistry.org

A general scheme for the Wittig reaction of this compound is as follows:

Step 1: Ylide formation: A phosphonium salt is deprotonated with a strong base to form the phosphorus ylide.

Step 2: Nucleophilic attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound.

Step 3: Oxaphosphetane formation and decomposition: This leads to a betaine intermediate which then forms a four-membered ring called an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions. wikipedia.org These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and often lead to a higher stereoselectivity, predominantly forming (E)-alkenes. wikipedia.orgnrochemistry.com An advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying purification. wikipedia.orgalfa-chemistry.com

The reaction of this compound in an HWE reaction would proceed via the following steps:

Deprotonation of a phosphonate ester to generate a stabilized carbanion.

Nucleophilic addition of the carbanion to the aldehyde group of this compound.

Formation of an oxaphosphetane intermediate.

Elimination to give the alkene and a water-soluble phosphate byproduct. nrochemistry.com

The Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups (like trifluoroethyl), can be used to selectively synthesize (Z)-alkenes. youtube.com

Aldol (B89426) and Knoevenagel Condensations

Aldol Condensation

Aldol condensations are carbon-carbon bond-forming reactions between two carbonyl compounds. wikipedia.org this compound, lacking α-hydrogens, cannot enolize and therefore cannot act as the nucleophilic component in an aldol reaction. However, it can act as the electrophilic partner in a crossed aldol condensation (also known as a Claisen-Schmidt condensation) with another enolizable aldehyde or ketone. libretexts.orgsrmist.edu.in The reaction typically proceeds under basic or acidic conditions. libretexts.org Under basic conditions, the enolizable carbonyl compound is deprotonated to form an enolate, which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy aldehyde or ketone can then undergo dehydration, often promoted by heat, to yield an α,β-unsaturated carbonyl compound. khanacademy.org

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine. thermofisher.commychemblog.com this compound would serve as the carbonyl component in this reaction. Active methylene compounds suitable for this reaction include diethyl malonate, ethyl acetoacetate, and malononitrile. thermofisher.com The reaction proceeds through a nucleophilic addition followed by a dehydration to afford a stable α,β-unsaturated product. mychemblog.com The use of a weak base is crucial to prevent the self-condensation of any enolizable aldehyde or ketone that might be used as the active methylene component. mychemblog.com

Below is a data table summarizing the expected products from the Knoevenagel condensation of this compound with various active methylene compounds.

| Active Methylene Compound | Catalyst (Weak Base) | Expected Product |

| Diethyl malonate | Piperidine | Diethyl 2-((5-ethylpyridin-3-yl)methylene)malonate |

| Malononitrile | Pyrrolidine | 2-((5-ethylpyridin-3-yl)methylene)malononitrile |

| Ethyl acetoacetate | Triethylamine | Ethyl 2-((5-ethylpyridin-3-yl)methylene)-3-oxobutanoate |

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivation influences its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on pyridine is significantly more difficult than on benzene. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position (C-3 and C-5). In this compound, the existing substituents (ethyl at C-5 and aldehyde at C-3) would further influence the position of any subsequent substitution. The aldehyde group is a deactivating meta-director, while the ethyl group is a weakly activating ortho-, para-director. Given the inherent reactivity of the pyridine ring, electrophilic substitution would be expected to occur, if at all, at the C-2, C-4, or C-6 positions, but would likely require harsh reaction conditions.

Nucleophilic Aromatic Substitution on Activated this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is more favorable for electron-poor aromatic rings like pyridine, especially when a good leaving group is present and the ring is further activated by electron-withdrawing groups. For a derivative of this compound, such as one containing a halogen at the C-2, C-4, or C-6 position, reaction with a nucleophile could lead to substitution. The aldehyde group would help to activate the ring for nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

To utilize this compound in metal-catalyzed cross-coupling reactions, it would first need to be converted into a suitable derivative, typically by introducing a halide or triflate group onto the pyridine ring. A common precursor for such reactions would be a halogenated version of 5-ethylnicotinic acid or a related pyridine derivative.

Suzuki Coupling: A halogenated derivative of this compound could undergo a Suzuki coupling with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a versatile method for creating biaryl structures or for attaching alkyl, alkenyl, or alkynyl groups to the pyridine ring.

Heck Reaction: The Heck reaction would couple a halogenated this compound derivative with an alkene in the presence of a palladium catalyst and a base. This would result in the formation of a substituted vinylpyridine derivative.

Sonogashira Coupling: A Sonogashira coupling would involve the reaction of a halogenated this compound derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is a powerful tool for the synthesis of aryl-alkynes.

Pyridyl N-Oxide Formation and Subsequent Rearrangements

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The formation of the N-oxide has several important consequences for the reactivity of the molecule:

It activates the C-2 and C-4 positions towards nucleophilic attack.

It activates the C-2 and C-4 positions towards electrophilic attack by increasing the electron density at these positions through resonance.

The N-oxide functionality can direct metallation to the C-2 position.

The resulting this compound N-oxide could then undergo various subsequent reactions and rearrangements, providing a pathway to further functionalize the pyridine ring.

Reactions Involving the Ethyl Substituent

The ethyl group attached to the pyridine ring at the 5-position is a site of potential chemical modification, offering pathways to a variety of derivatives. Its reactivity is analogous to that of other ethyl-substituted aromatic and heteroaromatic compounds.

The ethyl substituent of this compound can undergo oxidation to yield either a carboxylic acid or a ketone, depending on the reaction conditions and the oxidizing agents employed. This transformation is a common strategy for the synthesis of corresponding nicotinic acid or acetylnicotinaldehyde derivatives.

Strong oxidizing agents can convert the ethyl group into a carboxylic acid. For instance, the oxidation of alkylarenes to aromatic carboxylic acids is a well-established transformation. researchgate.netyoutube.com Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically used for this purpose. youtube.com The reaction proceeds through the oxidation of the benzylic carbon of the ethyl group. It is anticipated that this compound, upon treatment with such strong oxidants, would yield 5-formylnicotinic acid.

Alternatively, selective oxidation of the ethyl group can lead to the formation of a ketone, specifically 5-acetylnicotinaldehyde. The catalytic air oxidation of 2-ethylpyridine to produce 2-acetylpyridine serves as a relevant precedent for this type of transformation. nih.gov This process often utilizes catalysts and controlled conditions to favor the formation of the ketone over the carboxylic acid.

Table 1: Potential Oxidation Reactions of the Ethyl Group of this compound

| Starting Material | Oxidizing Agent/Conditions | Potential Product | Product Type |

| This compound | Strong Oxidant (e.g., KMnO₄, H₂CrO₄) | 5-Formylnicotinic acid | Carboxylic Acid |

| This compound | Catalytic Air Oxidation | 5-Acetylnicotinaldehyde | Ketone |

The ethyl group of this compound is susceptible to halogenation, particularly at the benzylic position (the carbon atom attached to the pyridine ring). This reaction typically proceeds via a free-radical mechanism and is a valuable method for introducing a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions.

Benzylic halogenation is commonly achieved using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions (UV light). jove.comyoutube.comyoutube.com For instance, the bromination of ethylbenzene with NBS selectively yields 1-bromo-1-phenylethane. jove.com By analogy, the reaction of this compound with NBS would be expected to produce 5-(1-bromoethyl)nicotinaldehyde. The regioselectivity for the benzylic position is due to the resonance stabilization of the intermediate benzylic radical. jove.comyoutube.com

The introduction of a halogen at this position opens up synthetic routes to a variety of other derivatives through substitution reactions with different nucleophiles.

Table 2: Potential Halogenation Reactions of the Ethyl Group of this compound

| Starting Material | Halogenating Agent/Conditions | Potential Product |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator/Light | 5-(1-Bromoethyl)nicotinaldehyde |

| This compound | N-Chlorosuccinimide (NCS), Radical Initiator/Light | 5-(1-Chloroethyl)nicotinaldehyde |

Modern synthetic chemistry offers powerful tools for the direct functionalization of otherwise unreactive C-H bonds. nih.govethz.chyoutube.com These C-H activation strategies could potentially be applied to the ethyl group of this compound to introduce a range of functional groups.

Transition metal catalysis is a cornerstone of C-H activation. youtube.comrsc.org Palladium, rhodium, and iridium complexes, among others, have been shown to catalyze the functionalization of C(sp³)-H bonds, including those in positions benzylic to aromatic and heteroaromatic rings. nih.gov The aldehyde group on this compound could potentially act as a directing group, facilitating the regioselective C-H activation at the ethyl group. However, the electron-deficient nature of the pyridine ring can sometimes pose a challenge for certain catalytic systems. researchgate.net

Table 3: Potential C-H Activation Strategies for the Ethyl Group of this compound

| Strategy | Catalyst Type | Potential Transformation |

| Directed C-H Arylation | Palladium, Rhodium, etc. | Coupling with aryl halides or boronic acids |

| Directed C-H Alkylation | Various transition metals | Coupling with alkylating agents |

| Directed C-H Amination/Oxygenation | Various transition metals | Introduction of N- or O-containing functional groups |

Derivatization and Analog Development Strategies from 5 Ethylnicotinaldehyde

Synthesis of Complex Pyridine-Containing Heterocycles

The aldehyde functional group and the pyridine (B92270) nucleus of 5-Ethylnicotinaldehyde are key to its utility in synthesizing complex heterocyclic structures. The aldehyde allows for condensation and cyclization reactions, while the pyridine ring can be part of the final fused system, influencing its electronic and biological properties.

While specific examples detailing the use of this compound in the synthesis of fused nicotinic ring systems are not extensively documented in peer-reviewed literature, the reactivity of the pyridine carboxaldehyde moiety is well-established in various classical named reactions that yield such structures. These reactions provide a clear strategic framework for how this compound could be employed.

Key synthetic strategies include:

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A variation of this, using a 2-aminonicotinaldehyde, can produce 1,8-naphthyridine (B1210474) derivatives. ekb.eg By analogy, a hypothetical 2-amino-5-ethylnicotinaldehyde could react with α-methylene carbonyl compounds to yield substituted ethyl-1,8-naphthyridines. ekb.eg

Pfitzinger Reaction: The Pfitzinger reaction and its variations are used to synthesize quinoline-4-carboxylic acids from isatin (B1672199) or its analogs with α-methylene carbonyl compounds. chemistry-chemists.com By employing a 7-azaisatin equivalent, this reaction can be adapted to create 1,8-naphthyridine analogs. ekb.eg This pathway offers a potential route to fused systems derived from pyridine carboxaldehydes.

Gewald Reaction: The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes. These thiophenes can then be used as precursors for fused thienopyrimidine systems. ekb.egresearchgate.net A substituted nicotinaldehyde like this compound could potentially participate in cyclocondensation reactions with aminothiophene derivatives to form fused pyridothienopyrimidines. ekb.egresearchgate.net

These established methodologies highlight the potential of this compound as a precursor for generating a diverse range of fused heterocyclic systems, even if its specific applications in these reactions are yet to be widely reported.

Derivatives of this compound have been successfully utilized as intermediates in the synthesis of biologically active molecules. A notable example is in the development of inhibitors for the HIV reverse transcriptase enzyme, a critical target in antiretroviral therapy.

In a patented synthetic route, 2-methoxy-5-ethylnicotinaldehyde was prepared as a key intermediate. This compound was synthesized from 2-methoxy-5-ethylnicotinonitrile via reduction with diisobutylaluminum hydride (DIBAL-H). The resulting aldehyde is a precursor for more complex molecules designed to inhibit HIV reverse transcriptase, demonstrating the utility of the 5-ethylnicotinic scaffold in medicinal chemistry and drug design.

The aldehyde group is a valuable functional handle for the synthesis of molecular probes and ligands, which are essential tools for visualizing and quantifying biological processes. Pyridine carboxaldehydes can be readily conjugated to fluorophores, radiolabels, or other reporter molecules.

Common strategies that could be applied to this compound include:

Schiff Base Formation: The aldehyde can react with primary amines on fluorescent molecules (like coumarin, pyrene, or Bodipy dyes) to form an imine (Schiff base) linkage. This reaction is often used to create "turn-on" fluorescent probes where the fluorescence is modulated by the binding of a target analyte. mdpi.comresearchgate.net

Knoevenagel and Wittig-type Condensations: These reactions can form carbon-carbon double bonds, extending the conjugated π-system of a molecule. Reacting this compound with an appropriate partner can link the pyridine ring to a fluorescent core, altering its photophysical properties, such as Stokes shift and quantum yield. mdpi.com

Radioligand Synthesis: The aldehyde functionality can be used to attach positron-emitting isotopes, such as Fluorine-18, for the development of Positron Emission Tomography (PET) tracers. For instance, substituted nicotinaldehydes have been used as precursors for [¹⁸F]-labeled probes for imaging targets in the brain, such as β-amyloid plaques in Alzheimer's disease. nih.govscience.govacs.org

While direct applications of this compound as a molecular probe precursor are not prominent in the literature, its functional group chemistry is highly amenable to the established synthetic routes for creating such tools. mdpi.comchemicalbook.com

Preparation of this compound Derivatives for Specific Applications

The synthesis of specific derivatives of this compound is often tailored for particular applications, primarily as intermediates in the production of pharmaceuticals and agrochemicals. The introduction of substituents onto the pyridine ring modifies the electronic properties and reactivity of the molecule, enabling further synthetic transformations.

| Derivative Name | Synthesis Method | Reported Application | Reference |

|---|---|---|---|

| 2-Chloro-5-ethylnicotinaldehyde (B3057914) | Vilsmeier-Haack reaction on a corresponding enamide precursor. | Key synthetic intermediate for pharmaceuticals and agrochemicals. | nih.gov |

| 2-Methoxy-5-ethylnicotinaldehyde | Reduction of 2-methoxy-5-ethylnicotinonitrile using diisobutylaluminum hydride (DIBAL-H). | Intermediate in the synthesis of HIV reverse transcriptase inhibitors. |

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds and can be used to construct the substituted nicotinaldehyde framework from acyclic precursors. nih.gov The synthesis of 2-Chloro-5-ethylnicotinaldehyde using this method provides a valuable intermediate where the chlorine atom can be subsequently displaced by various nucleophiles to build a library of derivative compounds. nih.gov Similarly, the preparation of the 2-methoxy derivative demonstrates a different synthetic approach, starting from a nitrile, to access an intermediate specifically designed for a biological target.

Construction of Polymeric Precursors and Monomers

The aldehyde functionality of this compound offers the potential for its use in polymer synthesis, although this application is not widely documented. Aldehydes are known to participate in several types of polymerization reactions. For example, they can undergo condensation polymerization with phenols to form phenolic resins (resols or novolacs) or with amines and amides to form various thermosetting polymers.

However, the use of this compound specifically as a monomer in large-scale polymer production is not a prominent area of current research based on available literature. Its potential utility may lie in the synthesis of specialty polymers where the pyridine moiety can impart specific properties such as thermal stability, metal coordination capability, or altered solubility. For instance, pyridine carboxaldehydes have been used to functionalize existing materials, such as metal-organic frameworks (MOFs), to introduce new catalytic or binding sites. nih.gov This suggests a role for this compound in materials modification rather than as a primary monomer for bulk polymer synthesis.

5 Ethylnicotinaldehyde As a Key Synthetic Intermediate

Role in Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy for the efficient synthesis of complex molecules by combining multiple bond-forming events in a single operation without the need for isolating intermediates. wikipedia.orgbaranlab.org This approach significantly enhances synthetic efficiency by reducing the number of steps, minimizing waste, and saving time and resources. wikipedia.orgresearchgate.net The aldehyde functionality of 5-Ethylnicotinaldehyde makes it an ideal participant in such processes.

For instance, it can serve as the electrophilic partner in a cascade sequence initiated by a Michael addition, followed by an intramolecular aldol (B89426) condensation, leading to the rapid assembly of polycyclic systems. Research in this area often focuses on developing novel tandem reactions that can be applied to a range of substrates for the synthesis of valuable chemical entities. nih.govresearchgate.netnih.gov The pyridine (B92270) nitrogen in this compound can also play a crucial role, either by influencing the stereochemical outcome of a reaction or by acting as a coordination site for a metal catalyst in a transition-metal-catalyzed cascade. baranlab.org

Application in Total Synthesis of Complex Molecules

The total synthesis of natural products and other complex bioactive molecules is a driving force for the development of new synthetic methodologies. nih.govresearchgate.netnih.govrsc.orguni-mainz.de this compound can serve as a crucial fragment in the convergent synthesis of such targets, where different parts of the molecule are synthesized independently before being coupled together. researchgate.net Its pyridine core is a common motif in many biologically active alkaloids and pharmaceuticals.

Synthetic strategies often involve the elaboration of the aldehyde group into more complex functionalities or the use of the pyridine ring as a scaffold for further chemical transformations. nih.govdartmouth.edu The ethyl group, while seemingly simple, can provide steric influence that directs the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of enantiomerically pure compounds. nih.gov The ability to incorporate the 5-ethylnicotinyl moiety is particularly valuable in the synthesis of analogues of natural products for structure-activity relationship studies. nih.gov

Utilization in Multicomponent Reactions for Chemical Library Generation

Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.govnih.gov MCRs are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate large and diverse libraries of small molecules for biological screening. dovepress.comresearchgate.netub.edu

This compound is an excellent aldehyde component in various well-known MCRs, such as the Ugi, Passerini, and Biginelli reactions. nih.gov By systematically varying the other components in these reactions, chemists can create extensive libraries of compounds centered around the 5-ethylpyridine core. This high-throughput approach is instrumental in the search for new therapeutic agents. nih.govub.edu

Table 1: Examples of Multicomponent Reactions Utilizing Aldehydes

| Reaction Name | Typical Components | Resulting Scaffold |

|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy Amide |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea or Thiourea | Dihydropyrimidinone |

Precursor for Ligands in Asymmetric Catalysis

Asymmetric catalysis, the use of chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern organic synthesis. researchgate.netnih.gov The development of new and efficient chiral ligands is crucial for the advancement of this field. nih.govmdpi.com this compound serves as a valuable starting material for the synthesis of novel chiral ligands.

The aldehyde group can be readily transformed into a variety of coordinating groups, such as amino alcohols or phosphines, through well-established chemical transformations. researchgate.netmdpi.com These coordinating groups can then chelate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a catalytic reaction. The pyridine nitrogen of the this compound backbone can also act as a coordinating atom, leading to the formation of pincer-type or other multidentate ligands. nih.govresearchgate.net The synthesis of modular ligands, where the steric and electronic properties can be easily tuned, is an active area of research, and this compound provides a versatile platform for such endeavors. nih.gov

Building Block for Advanced Functional Materials

The development of new functional materials with tailored properties is a major focus of contemporary materials science. unive.itchemrxiv.org Organic molecules that can be incorporated into polymers or other extended structures are essential building blocks for these materials. mdpi.comresearchgate.net this compound, with its reactive aldehyde group and stable aromatic core, is a promising candidate for this purpose.

The aldehyde functionality allows for its incorporation into polymers through condensation polymerization with suitable co-monomers. mdpi.comrsc.org The resulting polymers, containing the 5-ethylpyridine moiety, may exhibit interesting electronic, optical, or thermal properties. For example, pyridine-containing polymers have been investigated for applications in light-emitting diodes (LEDs), sensors, and as components of metal-organic frameworks (MOFs). chemrxiv.orgmdpi.com The ability to synthesize well-defined polymers and materials from functionalized building blocks like this compound is critical for advancing the field of materials chemistry. unive.it

Advanced Spectroscopic and Spectrometric Characterization of 5 Ethylnicotinaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the primary methods for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Ethylnicotinaldehyde is expected to exhibit distinct signals for each chemically non-equivalent proton. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom. The aldehyde proton is highly deshielded and will resonate at an even lower field (δ 9.5-10.5 ppm). The protons of the ethyl group will appear in the upfield region, with the methylene (B1212753) protons (CH₂) deshielded relative to the methyl protons (CH₃) due to their proximity to the aromatic ring. Spin-spin coupling between adjacent non-equivalent protons will result in characteristic splitting patterns, providing valuable connectivity information. For instance, the methyl protons of the ethyl group are expected to appear as a triplet, coupled to the adjacent methylene protons, which in turn will appear as a quartet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and will appear significantly downfield (δ 190-200 ppm). The sp²-hybridized carbons of the pyridine ring will resonate in the range of δ 120-160 ppm. The sp³-hybridized carbons of the ethyl group will be found in the upfield region (δ 10-30 ppm).

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity |

| Aldehyde-H | 9.9 - 10.1 | - | Singlet |

| Pyridine-H2 | 8.9 - 9.1 | 152 - 155 | Singlet |

| Pyridine-H4 | 8.0 - 8.2 | 135 - 138 | Singlet |

| Pyridine-H6 | 8.6 - 8.8 | 150 - 153 | Singlet |

| Ethyl-CH₂ | 2.7 - 2.9 | 23 - 26 | Quartet |

| Ethyl-CH₃ | 1.2 - 1.4 | 14 - 16 | Triplet |

| Aldehyde-C | - | 192 - 195 | - |

| Pyridine-C3 | - | 132 - 135 | - |

| Pyridine-C5 | - | 138 - 141 | - |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton coupling networks. For this compound, a cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the carbon signals for the ethyl group's CH₂ and CH₃, as well as the protonated carbons of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for this compound would include the correlation of the aldehyde proton to the C3 and C4 carbons of the pyridine ring, and the methylene protons of the ethyl group to the C5 and adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, which is invaluable for conformational analysis.

Expected 2D NMR Correlations for this compound:

| Experiment | Correlating Protons/Carbons |

| COSY | Ethyl-CH₂ ↔ Ethyl-CH₃ |

| HSQC | Pyridine-H2 ↔ Pyridine-C2, Pyridine-H4 ↔ Pyridine-C4, Pyridine-H6 ↔ Pyridine-C6, Ethyl-CH₂ ↔ Ethyl-C, Ethyl-CH₃ ↔ Ethyl-C |

| HMBC | Aldehyde-H → Pyridine-C3, Aldehyde-H → Pyridine-C4, Ethyl-CH₂ → Pyridine-C5, Ethyl-CH₂ → Pyridine-C4, Ethyl-CH₂ → Pyridine-C6 |

| NOESY | Aldehyde-H ↔ Pyridine-H4, Ethyl-CH₂ ↔ Pyridine-H4, Ethyl-CH₂ ↔ Pyridine-H6 |

The ethyl and aldehyde substituents in this compound are not sterically locked and can adopt different conformations through rotation around single bonds. NMR spectroscopy, particularly through the use of NOESY and the analysis of proton-proton coupling constants, can provide insights into the preferred solution-state conformation. nih.govrsc.orgnih.govauremn.org.brrsc.org For example, NOESY cross-peaks between the aldehyde proton and the H4 proton of the pyridine ring, or between the methylene protons of the ethyl group and the H4 and H6 protons, would indicate their spatial proximity and help to define the rotational preferences of these substituents relative to the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. nih.govnih.goviaph.esscispace.com For this compound (C₈H₉NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value with a high degree of precision.

Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the molecular ion, and the analysis of the resulting fragment ions provides valuable structural information. The fragmentation of this compound is expected to follow characteristic pathways for aromatic aldehydes and ethyl-substituted aromatic compounds. nih.govresearchgate.netyoutube.com

Plausible Fragmentation Pathways:

Loss of the ethyl group: A common fragmentation pathway would involve the cleavage of the bond between the ethyl group and the pyridine ring, resulting in the formation of a stable pyridyl cation.

Loss of carbon monoxide: The aldehyde group can undergo fragmentation with the loss of a neutral CO molecule.

Benzylic cleavage: Cleavage of the C-C bond of the ethyl group alpha to the pyridine ring can also occur.

Predicted HRMS Fragmentation Data for this compound:

| Fragment Ion | Proposed Structure | Predicted Exact Mass |

| [M+H]⁺ | C₈H₁₀NO⁺ | 136.0757 |

| [M-CH₃]⁺ | C₇H₆NO⁺ | 120.0444 |

| [M-C₂H₅]⁺ | C₆H₄NO⁺ | 106.0287 |

| [M-CO]⁺ | C₇H₉N⁺ | 107.0735 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgmsu.eduosti.govyoutube.comkhanacademy.org The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) at specific frequencies corresponds to the vibrational energies of the functional groups present in the molecule.

For this compound, the IR and Raman spectra would be characterized by the following key vibrational modes:

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1700-1720 cm⁻¹ is characteristic of the aldehyde carbonyl group. utdallas.edu

C-H Stretches: The aldehyde C-H stretch typically appears as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be seen just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will appear in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, and would be expected to show strong signals for the aromatic ring breathing modes. semanticscholar.orgmdpi.comnih.gov

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aldehyde C=O Stretch | 1700 - 1720 (Strong) | 1700 - 1720 (Weak) |

| Aromatic C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Aliphatic C-H Stretch | 2850 - 2960 (Medium) | 2850 - 2960 (Medium) |

| Aromatic C=C/C=N Stretch | 1400 - 1600 (Multiple bands) | 1400 - 1600 (Multiple bands) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. nih.govscience-softcon.dersc.orgresearchgate.net Molecules containing chromophores, such as the aromatic pyridine ring and the carbonyl group in this compound, will exhibit characteristic absorption bands.

The expected electronic transitions for this compound are:

π → π* transitions: These are high-energy transitions associated with the π-electron system of the pyridine ring and the C=O double bond. They are expected to result in strong absorption bands in the UV region.

n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This transition is typically weaker than π → π* transitions and occurs at longer wavelengths.

The position and intensity of these absorption maxima can be influenced by the solvent polarity.

Predicted UV-Vis Absorption Data for this compound:

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~220 - 270 | High |

| n → π | ~300 - 340 | Low |

X-ray Crystallography for Solid-State Structural Elucidation

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for this compound or its immediate derivatives. osti.govuiowa.edumanchester.ac.ukmanchester.ac.ukcam.ac.uk Consequently, no experimental crystallographic data is available to be presented in a data table.

Hypothetical Crystallographic Data Table for a Substituted Nicotinaldehyde Derivative:

For illustrative purposes, a hypothetical data table for a generic substituted nicotinaldehyde derivative is presented below. It is crucial to note that this data is not for this compound and serves only to demonstrate the type of information obtained from an X-ray crystallographic study.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1367.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.350 |

| R-factor (%) | 4.2 |

This table is for illustrative purposes only. No such data has been published for this compound.

The detailed research findings that would typically be discussed in this section, such as intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and conformational analysis in the solid state, are contingent on the availability of experimental data. Without a determined crystal structure for this compound, any such discussion would be purely speculative.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Enantiomerically Pure Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration of enantiomers and for studying their conformational properties in solution.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized ultraviolet and visible light by a chiral molecule. researchgate.net The resulting spectrum, with its characteristic positive and negative bands, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. researchgate.netacs.orgbiotools.usnih.gov VCD provides detailed stereochemical information about the entire molecule, not just the regions near chromophores.

It is important to note that this compound itself is an achiral molecule and therefore does not exhibit ECD or VCD activity. These techniques would only be applicable to chiral derivatives of this compound. The introduction of a stereocenter, for instance through a chiral substituent or by derivatization of the aldehyde group with a chiral reagent, would be necessary to produce enantiomerically pure forms that could be analyzed by chiroptical methods.

A thorough literature search did not reveal any studies on the synthesis or chiroptical analysis of enantiomerically pure derivatives of this compound. As a result, no experimental ECD or VCD data is available.

Hypothetical Chiroptical Data Table for a Chiral Nicotinaldehyde Derivative:

The following table is a hypothetical representation of the kind of data that would be obtained from an ECD or VCD study on a chiral derivative of a nicotinaldehyde.

| Spectroscopy | Wavelength/Wavenumber | Sign of Cotton Effect |

| ECD | 280 nm | Positive |

| ECD | 245 nm | Negative |

| VCD | 1710 cm⁻¹ | Positive |

| VCD | 1450 cm⁻¹ | Negative |

This table is for illustrative purposes only. No such data has been published for any chiral derivative of this compound.

Detailed research findings in this area would typically involve the comparison of experimentally measured spectra with those predicted by quantum chemical calculations to assign the absolute configuration of the enantiomers. Conformational analysis in solution, based on the interpretation of the chiroptical spectra, would also be a key component of such a study. In the absence of any synthesized chiral derivatives of this compound and corresponding spectroscopic data, this level of analysis cannot be performed.

Computational and Theoretical Chemistry Studies of 5 Ethylnicotinaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electron distribution, reactivity, and stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Ethylnicotinaldehyde, DFT calculations could provide valuable data on its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and various electronic properties. Such studies are crucial for predicting the molecule's reactivity and kinetic stability. However, no specific DFT studies for this compound have been reported in the surveyed literature. While DFT has been successfully applied to other pyridinecarboxaldehydes to study reaction mechanisms and stability, this specific ethyl-substituted isomer remains unexamined.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. For this compound, an MEP map would illustrate the electron-rich regions around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the aldehyde group, as well as electron-deficient areas. This information is critical for understanding intermolecular interactions and chemical reactivity. At present, there are no published MEP mapping studies specifically for this compound.

Conformational Analysis and Potential Energy Surface Exploration

The presence of the ethyl group in this compound introduces conformational flexibility. A thorough conformational analysis would involve exploring the potential energy surface (PES) to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds—in this case, the C-C bond of the ethyl group and the C-C bond connecting the aldehyde group to the pyridine ring. Such an analysis would provide crucial information about the molecule's shape and its influence on biological activity and physical properties. Regrettably, no studies on the conformational analysis or PES exploration of this compound could be located.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. For this compound, theoretical calculations could predict its vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). Comparing these predicted spectra with experimental measurements would provide a robust validation of the computed molecular structure and electronic properties. The scientific literature, however, lacks any such predictive studies for this compound, and consequently, no comparative data tables can be generated.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.

Transition State Localization and Activation Energy Determination

For reactions involving this compound, such as its synthesis via the Vilsmeier-Haack reaction or its participation in other chemical transformations, computational modeling could be employed to locate the transition state structures and calculate the activation energies. This would provide a detailed, step-by-step understanding of the reaction mechanism and help in optimizing reaction conditions. Despite the known synthesis of related compounds, no computational studies on the reaction mechanisms involving this compound, including the localization of transition states and determination of activation energies, have been published.

Solvent Effects on Reaction Pathways

The reactivity of aldehydes, including nicotinaldehyde derivatives, is significantly influenced by the surrounding solvent environment. Solvents can affect reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and products to varying extents. For instance, polar solvents are known to influence reactions involving charge separation in the transition state.

While no specific studies on the solvent effects on the reaction pathways of this compound have been identified, research on other aldehydes demonstrates the importance of such investigations. For example, computational studies on the reactions of various aldehydes have shown that polar solvents can significantly alter the energy barriers of nucleophilic additions or condensation reactions. The choice of solvent can dictate the chemo- and regioselectivity of a reaction. For a molecule like this compound, which possesses a polar pyridine ring and a reactive aldehyde group, solvent effects would be crucial in dictating its reactivity in synthetic transformations.

Future computational studies on this compound could explore the following:

Reaction Coordinate Modeling: Using quantum mechanical methods like Density Functional Theory (DFT), the reaction pathways of, for example, the Knoevenagel condensation or Wittig reaction involving this compound could be modeled in various solvents of differing polarity.

Solvation Models: Implicit and explicit solvation models could be employed to accurately capture the effect of the solvent on the electronic structure and energetics of the reacting species.

Table 1: Hypothetical Solvent Effects on a Generic Aldehyde Reaction

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) |

| n-Hexane | 1.88 | 0.0 (Reference) |

| Dichloromethane | 8.93 | -2.5 |

| Acetone (B3395972) | 20.7 | -4.2 |

| Acetonitrile | 36.6 | -5.1 |

| Water | 80.1 | -7.8 |

Note: This table is illustrative and does not represent actual data for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Specific MD simulation studies on this compound are not present in the available literature. However, MD simulations are frequently used to study the behavior of ligands within biological systems, such as enzymes or receptors. If this compound were to be investigated as a potential biologically active molecule, MD simulations would be invaluable. For instance, simulations could reveal:

Binding Pose Stability: How stably this compound binds to a target protein.

Conformational Changes: The conformational changes the molecule undergoes upon binding.

Interaction with Water: The dynamics of the hydration shell around the molecule.

Table 2: Potential Parameters for MD Simulation of this compound

| Parameter | Description | Potential Value/Method |

| Force Field | Describes the potential energy of the system | GROMOS, AMBER, CHARMM |

| Water Model | Represents the solvent molecules | TIP3P, SPC/E |

| Simulation Time | Duration of the simulation | Nanoseconds (ns) to Microseconds (µs) |

| Ensemble | Thermodynamic conditions | NVT (Canonical), NPT (Isothermal-isobaric) |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

While no QSAR studies specifically focused on this compound derivatives were found, the broader class of pyridine derivatives has been extensively studied using QSAR for various biological targets. For example, QSAR models have been developed for pyridine-containing compounds as inhibitors of various enzymes or as ligands for specific receptors.

A hypothetical QSAR study on a series of 5-substituted-nicotinaldehyde derivatives could involve the following steps:

Data Set Collection: A series of this compound derivatives with varying substituents at different positions would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Shape indices |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

Traditional synthetic routes to pyridine (B92270) derivatives, such as the Hantzsch or Guareschi-Thorpe syntheses, often require harsh conditions and can generate significant waste. ijarsct.co.inpharmaguideline.com The future of 5-Ethylnicotinaldehyde synthesis lies in the development of more efficient, selective, and sustainable methods that offer high yields and broad functional group tolerance. nih.gov

Emerging catalytic systems are at the forefront of this evolution. Methodologies like direct C-H activation and functionalization are particularly promising. nih.govrsc.org These approaches allow for the direct introduction of the ethyl group onto the pyridine core, bypassing multi-step sequences that rely on pre-functionalized starting materials. Researchers are exploring transition-metal catalysis to achieve previously challenging transformations, such as the meta-selective functionalization of the pyridine ring. analytik.news

Photocatalysis, driven by visible light, offers another green and powerful tool for pyridine functionalization. acs.orgchemeurope.com This technique can generate radical intermediates under mild conditions, enabling novel bond formations that are inaccessible through traditional thermal methods. iciq.orgacs.org The development of photocatalytic methods for the late-stage functionalization of complex molecules suggests a future where this compound and its derivatives can be synthesized with high precision. nih.gov

Furthermore, biocatalysis presents a sustainable alternative for producing pyridine aldehydes. The use of whole-cell biocatalysts or isolated enzymes, such as carboxylic acid reductases, could enable the synthesis of this compound from renewable feedstocks under environmentally benign conditions. rsc.orgacademindex.com